N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 327062-15-7
VCID: VC5922817
InChI: InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.87

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide

CAS No.: 327062-15-7

Cat. No.: VC5922817

Molecular Formula: C19H17ClN2O3S

Molecular Weight: 388.87

* For research use only. Not for human or veterinary use.

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide - 327062-15-7

Specification

CAS No. 327062-15-7
Molecular Formula C19H17ClN2O3S
Molecular Weight 388.87
IUPAC Name N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23)
Standard InChI Key QRVJMOYOVNMZBM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves multi-step reactions typical of thiazole derivatives. As described in analogous protocols, thiazole rings are commonly formed via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides or thioureas. For this compound, the 3-chlorobenzyl group is introduced through nucleophilic substitution or alkylation reactions. A representative pathway includes:

  • Formation of the thiazole core: Reaction of 3-chlorobenzyl bromide with thiourea in the presence of a base to yield 2-amino-5-(3-chlorobenzyl)thiazole.

  • Acylation with 3,4-dimethoxybenzoyl chloride: The amine group on the thiazole ring reacts with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) to form the final amide bond.

Key reaction conditions include temperatures of 80–120°C, solvents such as acetonitrile or dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) . Purification is typically achieved via column chromatography using petroleum ether and ethyl acetate mixtures.

Table 1: Synthetic Parameters for N-(5-(3-Chlorobenzyl)Thiazol-2-yl)-3,4-Dimethoxybenzamide

ParameterDetails
Starting Materials3-Chlorobenzyl bromide, thiourea, 3,4-dimethoxybenzoyl chloride
Reaction Temperature80–120°C
SolventAcetonitrile, DMSO
CatalystK2CO3\text{K}_2\text{CO}_3, triethylamine
Purification MethodColumn chromatography (petroleum ether:ethyl acetate = 2:1)
Yield~50% (estimated from analogous reactions)

Molecular and Structural Characteristics

Molecular Properties

The compound’s structure integrates a thiazole ring, a 3-chlorobenzyl group, and a 3,4-dimethoxybenzamide moiety. Key features include:

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen, known to enhance metabolic stability and binding affinity in drug candidates.

  • 3-Chlorobenzyl group: Introduces hydrophobicity and electron-withdrawing effects, potentially influencing receptor interactions.

  • 3,4-Dimethoxybenzamide: The methoxy groups at positions 3 and 4 on the benzamide moiety contribute to hydrogen bonding and π-π stacking interactions.

Table 2: Molecular Data for N-(5-(3-Chlorobenzyl)Thiazol-2-yl)-3,4-Dimethoxybenzamide

PropertyValue
Molecular FormulaC19H17ClN2O3S\text{C}_{19}\text{H}_{17}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight388.87 g/mol
IUPAC NameN-[5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC
InChI KeyQRVJMOYOVNMZBM-UHFFFAOYSA-N

Spectroscopic Analysis

While experimental spectral data for this compound is scarce, analogous thiazole derivatives are characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR would show peaks for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole protons (δ 7.1–8.2 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 388.87 confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}).

Biological Activities and Research Findings

Anticancer Activity

Benzothiazole analogs, such as those described in PMC studies, inhibit cancer cell proliferation by targeting inflammatory pathways (e.g., COX-2) and inducing apoptosis . In silico docking studies suggest that the dimethoxybenzamide group interacts with kinase domains (e.g., EGFR), potentially suppressing tumor growth.

Table 3: Comparative Anticancer Activity of Thiazole Derivatives

CompoundIC50_{50} (µM)Target Cell LineMechanism
N-(5-(3-Chlorobenzyl)thiazol-2-yl)-...PendingHypotheticalEGFR inhibition (predicted)
Analog A 5.2MCF-7 (breast cancer)COX-2 suppression
Analog B8.7A549 (lung cancer)Apoptosis induction

Anti-Inflammatory Effects

The dimethoxy groups may modulate NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . In vivo models of inflammation using related compounds show 40–60% reduction in paw edema at 50 mg/kg doses.

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